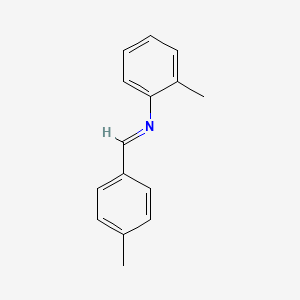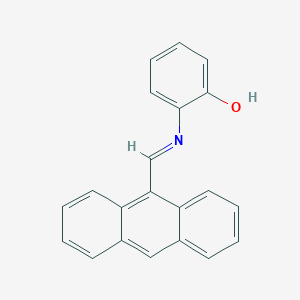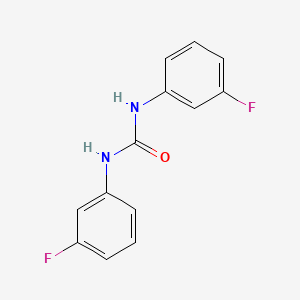
1,3-Bis(3-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3-fluorophenyl)urea: is an organic compound with the molecular formula C13H10F2N2O . It belongs to the family of diphenylureas, which are known for their interesting structural and functional properties. This compound is characterized by the presence of two fluorophenyl groups attached to a central urea moiety. The fluorine atoms in the phenyl rings contribute to the compound’s unique chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1,3-Bis(3-fluorophenyl)urea can be synthesized through the reaction of 3-fluoroaniline with phosgene or triphosgene in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product in good purity .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow systems to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions:
1,3-Bis(3-fluorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Hydrogen Bonding: The urea moiety can form hydrogen bonds, which play a significant role in its crystal structure and polymorphism.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, can react with the fluorophenyl groups.
Solvents: Common solvents include (DMF) and (DCM).
Major Products:
- Substitution reactions typically yield derivatives with modified functional groups on the phenyl rings.
- Hydrogen bonding interactions lead to the formation of various polymorphic forms .
Aplicaciones Científicas De Investigación
1,3-Bis(3-fluorophenyl)urea has several applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(3-fluorophenyl)urea involves its ability to form hydrogen bonds and participate in various chemical interactions. The urea moiety acts as a hydrogen bond donor and acceptor, facilitating the formation of stable complexes with other molecules. The fluorine atoms enhance the compound’s reactivity and binding affinity by influencing the electronic properties of the phenyl rings .
Comparación Con Compuestos Similares
- 1,3-Bis(4-fluorophenyl)urea
- 1,3-Bis(2-fluorophenyl)urea
- 1,3-Bis(3-chlorophenyl)urea
Comparison:
1,3-Bis(3-fluorophenyl)urea is unique due to the position of the fluorine atoms on the phenyl rings, which significantly affects its chemical reactivity and physical properties. Compared to its analogs with different halogen substitutions or fluorine positions, it exhibits distinct polymorphic behavior and hydrogen bonding patterns .
Propiedades
Número CAS |
369-83-5 |
|---|---|
Fórmula molecular |
C13H10F2N2O |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
1,3-bis(3-fluorophenyl)urea |
InChI |
InChI=1S/C13H10F2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |
Clave InChI |
BYAWSEIGDSOCFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


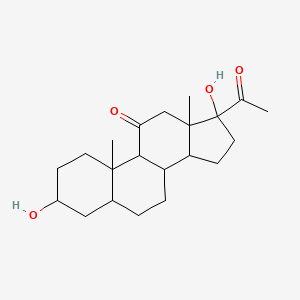
![N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline](/img/structure/B11959877.png)

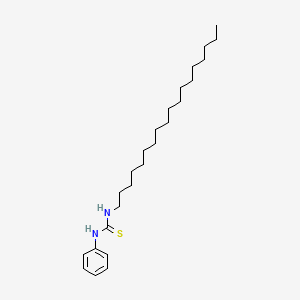

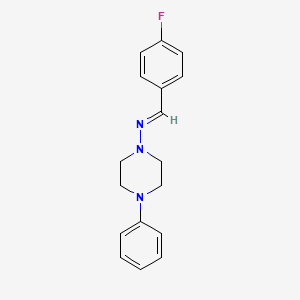
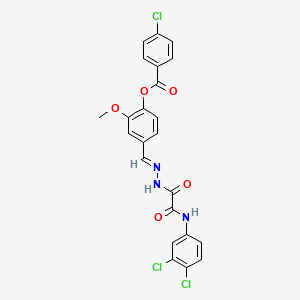


![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)

